The synthesis of 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives typically involves a multistep process. One common approach is the reaction of 2-chloromethyl-3-ethoxycarbonyl-4-phenylquinoline with an appropriate amine, followed by cyclization and dehydrogenation reactions. [ [], [], [] ] Alternative methods include the use of palladium-catalyzed cross-coupling reactions and other synthetic strategies depending on the specific substitution pattern desired in the final compound. [ [], [] ]
The molecular structure of 3,4-Dihydro-9-phenyl-1(2H)-acridinone has been extensively studied using various spectroscopic techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [ [], [], [] ] These studies have revealed that the tricyclic acridinone ring system generally adopts a planar or near-planar conformation. The phenyl group at the 9-position is typically oriented out of the plane of the acridinone ring system due to steric hindrance. The presence of various substituents on the phenyl ring or the acridinone core can influence the overall conformation and electronic properties of the molecule.
The mechanism of action for the biological activities of 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives varies depending on the specific target and the substituents present. For instance, some derivatives have been shown to exhibit antifungal activity by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [ [] ] Others have been implicated in interacting with specific enzymes or receptors involved in various biological pathways, leading to their observed pharmacological effects.
3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives are typically crystalline solids with varying melting points depending on the specific substitution pattern. [ [], [], [], [] ] They are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but their solubility in aqueous solutions can vary significantly based on the nature and position of substituents.
Several 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives have demonstrated promising antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus niger. [ [] ] The introduction of specific substituents, such as enaminone groups, has been shown to significantly enhance antifungal potency. For example, compound 3a in the study by [] exhibited significant activity against Candida albicans with a minimum inhibitory concentration (MIC) value of 0.007 μM.
In addition to their antifungal properties, certain derivatives have also displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. [ [] ] The presence of specific substituents, such as pyrazole rings, has been linked to enhanced antibacterial activity. Notably, compound 4a from the same study demonstrated potent activity against Escherichia coli with an MIC value of 0.003 μM.
The antioxidant potential of 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives has also been explored, with some showing promising radical scavenging activity. [ [] ] This activity is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Several studies have investigated the potential of 3,4-Dihydro-9-phenyl-1(2H)-acridinone derivatives as ligands for peripheral-type benzodiazepine receptors (PBRs). [ [], [], [] ] These receptors are involved in various physiological processes, including inflammation and anxiety. By modulating the activity of PBRs, these compounds hold potential for therapeutic applications in related disorders.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: